2',4'-Dibromo-3'-fluorophenacyl bromide 2',4'-Dibromo-3'-fluorophenacyl bromide
Brand Name: Vulcanchem
CAS No.: 1804418-09-4
VCID: VC2762063
InChI: InChI=1S/C8H4Br3FO/c9-3-6(13)4-1-2-5(10)8(12)7(4)11/h1-2H,3H2
SMILES: C1=CC(=C(C(=C1C(=O)CBr)Br)F)Br
Molecular Formula: C8H4Br3FO
Molecular Weight: 374.83 g/mol

2',4'-Dibromo-3'-fluorophenacyl bromide

CAS No.: 1804418-09-4

Cat. No.: VC2762063

Molecular Formula: C8H4Br3FO

Molecular Weight: 374.83 g/mol

* For research use only. Not for human or veterinary use.

2',4'-Dibromo-3'-fluorophenacyl bromide - 1804418-09-4

Specification

CAS No. 1804418-09-4
Molecular Formula C8H4Br3FO
Molecular Weight 374.83 g/mol
IUPAC Name 2-bromo-1-(2,4-dibromo-3-fluorophenyl)ethanone
Standard InChI InChI=1S/C8H4Br3FO/c9-3-6(13)4-1-2-5(10)8(12)7(4)11/h1-2H,3H2
Standard InChI Key OIQWZJCONSLCLZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1C(=O)CBr)Br)F)Br
Canonical SMILES C1=CC(=C(C(=C1C(=O)CBr)Br)F)Br

Introduction

Structural Characteristics and Fundamental Properties

2',4'-Dibromo-3'-fluorophenacyl bromide belongs to the phenacyl bromide family of compounds, characterized by a phenyl ring with multiple halogen substituents and a reactive bromoacetyl group. This compound features bromine atoms at the 2' and 4' positions and a fluorine atom at the 3' position of the phenyl ring, along with a bromoacetyl side chain. This specific arrangement of substituents contributes to its distinctive chemical reactivity and potential applications in organic synthesis.

The compound is defined by the following key properties:

PropertyValue
CAS Number1804418-09-4
IUPAC Name2-bromo-1-(2,4-dibromo-3-fluorophenyl)ethanone
Molecular FormulaC₈H₄Br₃FO
Molecular Weight374.83 g/mol
Standard InChIInChI=1S/C8H4Br3FO/c9-3-6(13)4-1-2-5(10)8(12)7(4)11/h1-2H,3H2
Standard InChIKeyOIQWZJCONSLCLZ-UHFFFAOYSA-N
SMILES NotationC1=CC(=C(C(=C1C(=O)CBr)Br)F)Br

The molecular structure consists of a phenyl ring with three halogens (two bromine atoms and one fluorine) and a bromoacetyl functional group. The presence of these electron-withdrawing groups significantly influences the compound's electronic distribution and reactivity profile .

Physical Characteristics

2',4'-Dibromo-3'-fluorophenacyl bromide typically appears as a crystalline solid at room temperature. While specific melting point data for this exact compound is limited in the available literature, similar brominated phenacyl compounds typically exhibit melting points in the range of 45-90°C depending on the specific substitution pattern .

Electronic Structure and Spectroscopic Properties

The electronic structure of 2',4'-Dibromo-3'-fluorophenacyl bromide is characterized by the electron-withdrawing effects of the halogen substituents, particularly the bromine atoms at the 2' and 4' positions and the fluorine atom at the 3' position. These substituents create a distinct electronic environment that influences the compound's spectroscopic properties and chemical reactivity. The fluorine atom, in particular, modifies the electronic distribution within the molecule, enhancing its reactivity toward nucleophiles.

Chemical Reactivity and Behavior

2',4'-Dibromo-3'-fluorophenacyl bromide exhibits notable reactivity due to its halogen substituents, which can participate in various chemical transformations. The compound contains multiple reactive sites, including the bromoacetyl group and the halogenated aromatic ring.

Reactive Sites and Mechanisms

The primary reactive site in 2',4'-Dibromo-3'-fluorophenacyl bromide is the α-bromo ketone functionality, which readily undergoes nucleophilic substitution reactions. The bromine atom adjacent to the carbonyl group is particularly labile, making it susceptible to displacement by various nucleophiles. This reactivity is enhanced by the electron-withdrawing effect of the carbonyl group, which increases the electrophilicity of the adjacent carbon atom.

Additionally, the bromine atoms on the aromatic ring can participate in various coupling reactions, such as Suzuki, Stille, or Negishi coupling, providing access to more complex molecular structures. The fluorine atom modifies the electronic distribution within the molecule, which can influence the regioselectivity of certain reactions .

Nucleophilic Substitution Reactions

The α-bromo ketone functionality in 2',4'-Dibromo-3'-fluorophenacyl bromide readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including:

  • Amines to form amino ketones

  • Thiols to form sulfide derivatives

  • Carboxylates to form esters

  • Azides to form azido ketones, which can be further transformed into triazoles via click chemistry

These reactions typically proceed via an SN2 mechanism, with the nucleophile attacking the carbon atom bearing the bromine, resulting in the displacement of the bromide ion.

Synthesis and Preparation Methods

The synthesis of 2',4'-Dibromo-3'-fluorophenacyl bromide typically involves a multi-step process, with careful control of reaction conditions to achieve the desired substitution pattern.

Common Synthetic Routes

The synthesis of 2',4'-Dibromo-3'-fluorophenacyl bromide usually starts from appropriate acetophenone derivatives through selective bromination reactions. A typical synthetic route may involve:

  • Bromination of the appropriate fluoroacetophenone to introduce bromine atoms at the 2' and 4' positions

  • α-Bromination of the acetyl group using bromine or other brominating agents

The specific reaction conditions must be carefully controlled to achieve the desired substitution pattern and avoid over-bromination or bromination at undesired positions.

Laboratory-Scale Preparation

For laboratory-scale preparation, the following general procedure might be employed:

StepReagentsConditionsExpected Yield
Aromatic bromination3-fluoroacetophenone, Br₂, Lewis acid catalyst0-5°C, inert atmosphere, 2-4 hours70-85%
α-BrominationIntermediate, Br₂, catalytic acidRoom temperature, solvent (typically dichloromethane or acetic acid), 1-2 hours75-90%
PurificationRecrystallization or column chromatographyAppropriate solvent system>95% purity

The synthesis typically employs brominating agents such as elemental bromine, often in the presence of Lewis acid catalysts for the aromatic bromination step. The α-bromination step usually requires milder conditions to selectively brominate the methyl group of the acetyl functionality .

Applications in Chemical Synthesis

2',4'-Dibromo-3'-fluorophenacyl bromide serves as a valuable synthetic intermediate in various chemical transformations due to its multiple reactive sites and unique substitution pattern.

As a Building Block in Organic Synthesis

Comparative Analysis with Related Compounds

To better understand the properties and reactivity of 2',4'-Dibromo-3'-fluorophenacyl bromide, it is instructive to compare it with structurally related compounds.

Structural Analogs and Their Properties

Several structurally related halogenated phenacyl compounds exhibit similar but distinct properties:

CompoundCAS NumberMolecular FormulaKey Structural Differences
2',4'-Dibromo-3'-fluorophenacyl bromide1804418-09-4C₈H₄Br₃FOReference compound
2',3'-Dibromo-4'-fluorophenacyl bromide1803716-34-8C₈H₄Br₃FODifferent position of bromine and fluorine atoms
2',6'-Dibromo-3'-fluorophenacyl bromide1804933-70-7C₈H₄Br₃FOBromine atoms at 2' and 6' positions
2,3'-Dibromo-4'-fluoroacetophenone435273-49-7C₈H₅Br₂FOOne fewer bromine atom (no α-bromine)

These structural analogs exhibit similar general reactivity patterns but may differ in their specific reaction rates, selectivity, and physical properties due to the different arrangement of substituents .

Reactivity Comparisons

The reactivity of these compounds is influenced by the position and number of halogen substituents. For example:

  • The position of the fluorine atom affects the electronic distribution in the aromatic ring, influencing the reactivity of the bromine substituents

  • The presence and position of bromine atoms on the aromatic ring affect the steric environment and electronic properties

  • The α-bromine in the acetyl group is generally more reactive toward nucleophilic substitution compared to the aromatic bromine substituents

These differences in reactivity can be exploited in selective chemical transformations and in the design of synthetic routes to specific target molecules.

Current Research and Future Perspectives

Research on 2',4'-Dibromo-3'-fluorophenacyl bromide and related compounds continues to explore their potential applications and to develop new synthetic methodologies. Current research directions include:

Synthetic Applications

Ongoing research focuses on developing new synthetic applications of 2',4'-Dibromo-3'-fluorophenacyl bromide, particularly in the context of transition metal-catalyzed cross-coupling reactions. The presence of multiple bromine substituents offers opportunities for selective functionalization, enabling the synthesis of complex molecular structures .

Green Chemistry Approaches

Efforts are being made to develop more environmentally friendly methods for the synthesis and use of halogenated phenacyl compounds, including 2',4'-Dibromo-3'-fluorophenacyl bromide. These approaches aim to reduce the use of hazardous reagents, minimize waste generation, and improve energy efficiency .

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